molecular formula C10H20O2 B045983 Ethyl octanoate CAS No. 106-32-1

Ethyl octanoate

Cat. No. B045983
CAS RN: 106-32-1
M. Wt: 172.26 g/mol
InChI Key: YYZUSRORWSJGET-UHFFFAOYSA-N
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Description

Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol . It is a colorless liquid at room temperature and is used in food industries as a flavoring and in the perfume industry as a scent additive . It is present in many fruits and alcoholic beverages, and has a strong odor of fruit and flowers .


Synthesis Analysis

Ethyl octanoate can be synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . The equilibrium can be shifted towards the right side of the equation through the removal of water .


Molecular Structure Analysis

The semi-developed formula of Ethyl octanoate is CH3(CH2)6COOCH2CH3 . The Ethyl octanoate molecule contains a total of 31 bond(s). There are 11 non-H bond(s), 1 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .


Chemical Reactions Analysis

The reaction of Ethyl octanoate follows the basic mechanism of a nucleophilic acyl substitution . The alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile creating a different ester .


Physical And Chemical Properties Analysis

Ethyl octanoate has a molar mass of 172.27 g/mol . It has a density of 0.86215 g/cm3, a melting point of -48 °C, and a boiling point of 208 °C . Its solubility in water is 70.1 mg/L, and it has a vapor pressure of 0.2 mbar at 20 °C .

Scientific Research Applications

  • Photochemical Chlorination of Alkanoic Acids : Ethyl octanoate is used in studies focusing on the photochemical chlorination of alkanoic acids anchored to a polymeric support, which is a significant process in organic chemistry (Bosch, Font, Moral, & Sánchez-Ferrando, 1978).

  • Lipase-Catalyzed Transesterification : It serves as an acyl donor and solvent in lipase-catalyzed resolution of alcohols by transesterification, achieving good optical and chemical yields (Öhrner et al., 1992).

  • Conducting Polymers with Electrochromic Properties : Ethyl octanoate is used in conducting polymers, leading to color changes between transmissive yellow and blue, a property valuable in materials science (Sacan, Çırpan, Camurlu, & Toppare, 2006).

  • Gasoline Additives : It improves the density, heat of combustion, and octane number of gasoline mixtures, making it valuable in fuel research (Sena, de Barros Neto, & Pereira, 2019).

  • Essential Tremor Treatment : Ethyl octanoate shows potential as a novel tremor-suppressing agent, which could have implications in medical research for treating essential tremor (Nahab et al., 2012).

  • Bio-Lubricant Properties : It is considered a promising bio-lubricant with properties similar to standard commercial lubricants, important in industrial and environmental research (Wahyuningsih & Kurniawan, 2020).

  • Wine Aroma Enhancement : Ethyl octanoate increases red cherry aroma in New Zealand Pinot Noir wine, enhancing sensory characteristics (Tomasino et al., 2015).

  • Fuel Lubricity Improvement : When added to gasoline, it improves fuel lubricity, which is critical in automotive engineering (Sena, Neto, & Pereira, 2019).

  • Catalysis in Chemical Synthesis : Ethyl octanoate is synthesized using solid super acid catalysts, a process significant in chemical engineering (Xue Hua, 2010).

  • Studying Wine Aroma Persistence : Its degradation by saliva esterase enzymes leads to the formation of carboxylic acids, contributing to wine aroma persistence, relevant in food science and sensory analysis (Pérez-Jiménez, Rocha-Alcubilla, & Pozo-Bayón, 2018).

Safety And Hazards

Ethyl octanoate is not considered to be toxic . The LD50 in rats is 25.96 g/kg . Though it has a low explosive limit of only 0.67 vol%, it is also weakly volatile, with a vapor pressure of only 0.2 mbar at room temperature . Ethyl octanoate is combustible .

Relevant Papers

  • A paper titled “Floral Scents and Fruit Aromas: Functions, Compositions, Biosynthesis, and Regulation” discusses the role of volatile organic compounds (VOCs) like Ethyl octanoate in plants .
  • Another paper titled “Elucidation of interaction mechanisms between myofibrillar proteins and ethyl octanoate by SPME-GC-MS, molecular docking and dynamics simulation” investigates the molecular interactions and mechanisms between Ethyl octanoate and myofibrillar proteins .
  • A paper titled “Estimated carboxylic acid ester hydrolysis rate constants for Ethyl octanoate” discusses the hydrolytic half-life for Ethyl octanoate .

properties

IUPAC Name

ethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZUSRORWSJGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051542
Record name Ethyl octanoate
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colourless liquid with a wine, brandy, fruity floral odour
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 208.00 °C. @ 760.00 mm Hg
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
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Solubility

0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol)
Record name Ethyl octanoate
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Record name Ethyl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.865-0.868
Record name Ethyl octanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl octanoate

CAS RN

106-32-1
Record name Ethyl octanoate
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Record name Ethyl caprylate
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Record name ETHYL OCTANOATE
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Record name Octanoic acid, ethyl ester
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Record name Ethyl octanoate
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Record name Ethyl octanoate
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Record name ETHYL OCTANOATE
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Record name Ethyl octanoate
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Melting Point

-43.1 °C
Record name Ethyl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

2-4-Methoxy-phenylsulfanyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from ethyl-2-bromooctanoate (11.8 g, 47.3 mmol) and 4-methoxythiophenol (6 g, 43 mmol). Yield: 7.24 g (57%); clear oil; MS: 311.2 (M+H)+, 2-4-Methoxy-benzenesulfonyl)-octanoic acid ethyl ester was prepared according to the general method as outlined in example 9. Starting from 2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester (4.0 g, 13.6 mmol). Yield 3.7 g (83%); clear oil; MS: 343.3 (M+H)+.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
2-(4-methoxy-phenylsulfanyl)-octanoic acid ethyl ester
Quantity
4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 2.1 g of sodium in 150 ml of absolute ethanol are added with stirring 15 g of p-(1-cyclooctenyl)-phenol. After stirring has continued for a further 30 minutes, 30 g of 2-bromo-octanoic acid ethyl ester are slowly added dropwise to this solution and the mixture is maintained at 50° C for 24 hours. After the solvent has been removed in vacuo the residue is partitioned at 0° C between ether and 2N sodium hydroxide solutuion. The organic phase is washed until neutral, dried over sodium sulphate and evaporated in vacuo, to thus yield the oily α-[p-cyclooctenyl)-phenoxy]-octanoic acid ethyl ester of the formula ##STR9##
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
p-(1-cyclooctenyl)-phenol
Quantity
15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl octanoate
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Reactant of Route 6
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Citations

For This Compound
10,900
Citations
RL Smith Jr, T Yamaguchi, T Sato, H Suzuki… - The Journal of …, 1998 - Elsevier
… Pure esters studied were ethyl acetate (C2), ethyl octanoate (C8), ethyl laurate (C12) and ethyl linoleate (C18:2). Fish oil ethyl esters were derived from esterification with ethanol. …
Number of citations: 39 www.sciencedirect.com
X Liu, T Lai, X Guo, M He, W Dong… - Journal of Chemical & …, 2017 - ACS Publications
… Ethyl heptanoate and ethyl octanoate used in this work were purchased from Sigma-Aldrich. Information about their source, chemical formula, purities, water content, and CAS numbers …
Number of citations: 26 pubs.acs.org
H Wang, H Guan, H Zhang, H Liu, Q Chen, B Kong - LWT, 2022 - Elsevier
… In addition, ethyl octanoate was the best MP fluorescence … as the concentration of ethyl octanoate was increased. Finally, … forces in the myosin-ethyl octanoate complex. This study sheds …
Number of citations: 26 www.sciencedirect.com
F Chalghoum, M Benziane, D Trache, AA Toazi… - International Journal of …, 2023 - Springer
The present work falls within the research line focused on the phase equilibria of binary mixtures comprising typical compounds, widely present in biodiesel/petrodiesel blends. The …
Number of citations: 0 link.springer.com
SR de Castro Sena, EL de Barros Neto… - Energy & …, 2019 - ACS Publications
… in this study, since ethyl octanoate has a better profile as an additive in gasoline, the vapor pressure was evaluated only for samples containing ethyl octanoate and gasoline. According …
Number of citations: 3 pubs.acs.org
VJ Comanita, RA Greenkorn… - Journal of Chemical and …, 1976 - ACS Publications
… In this work we determine the infinite dilution activity coeffi-cients in a number of systems: methanol, ethanol, propanol, and 1-butanol in n-hexadecane and in ethyl octanoate; methyl ace…
Number of citations: 12 pubs.acs.org
X Wang, W Du, X Wang - The Journal of Chemical Thermodynamics, 2020 - Elsevier
… , ethyl octanoate, a … of ethyl octanoate should be further extended to higher pressures. In this work, we reported the densities of pure ethyl octanoate and n-hexadecane/ethyl octanoate …
Number of citations: 8 www.sciencedirect.com
X Zheng, Y Zhang, M He, L Liang, X He - The Journal of Chemical …, 2016 - Elsevier
… In this work, the speed of sound in ethyl hexanoate and ethyl octanoate was measured at the temperature ranging from (293.15 to 473.15) K with T = 10 K steps along the saturated …
Number of citations: 12 www.sciencedirect.com
SRC Sena, ELB Neto, CG Pereira - Brazilian Journal of Petroleum …, 2019 - portalabpg.org.br
… The present study assesses the effects of ethyl octanoate and ethyl oleate on the gasoline lubricity. Samples of gasoline fuel were prepared with different amounts of esters (0%, 2.5%, 5…
Number of citations: 4 www.portalabpg.org.br
J Liu, X Dong, S Han, A Xie, X Li, P Li… - International Food …, 2021 - search.ebscohost.com
… To quantitatively detect ethyl octanoate in Chinese liquor, … The chemical values of ethyl octanoate were determined by … spectroscopy to determine ethyl octanoate in Chinese liquor …
Number of citations: 1 search.ebscohost.com

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